3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine
Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C14H22ClN3 and a molecular weight of 267.8 g/mol . This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a propylamine chain. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine has several scientific research applications:
Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound is no exception.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity . This modulation can lead to various pharmacological effects, including antidepressant and antipsychotic activities .
Comparison with Similar Compounds
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used for the treatment of chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
Each of these compounds has unique properties and applications, but they all share the common piperazine core structure, which contributes to their biological activities .
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-12-3-4-13(15)11-14(12)18-9-7-17(8-10-18)6-2-5-16/h3-4,11H,2,5-10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXLIQYMBZNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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